molecular formula C14H16N2OS B2394329 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea CAS No. 1797713-95-1

1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea

Cat. No.: B2394329
CAS No.: 1797713-95-1
M. Wt: 260.36
InChI Key: JXYUIUONPBDHNS-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea is a compound that features a thiophene ring, a benzyl group, and a urea moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea typically involves the reaction of 2-(thiophen-3-yl)benzylamine with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and ion channels. The thiophene ring can facilitate binding to these targets through π-π interactions, hydrogen bonding, and hydrophobic interactions. The urea moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene, 2-bromothiophene, and thiophene-2-carboxylic acid share the thiophene ring structure and exhibit similar chemical properties.

    Benzyl Ureas: Compounds such as N-benzyl-N’-phenylurea and N-benzyl-N’-methylurea share the benzyl urea structure and have comparable reactivity.

Uniqueness: 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea is unique due to the combination of the thiophene ring and the benzyl urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-ethyl-3-[(2-thiophen-3-ylphenyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-2-15-14(17)16-9-11-5-3-4-6-13(11)12-7-8-18-10-12/h3-8,10H,2,9H2,1H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYUIUONPBDHNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1=CC=CC=C1C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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